4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine
Description
Significance of the Pyrazolo[3,4-d]pyrimidine Moiety as a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation is attributed to its ability to bind to multiple, unrelated biological targets with high affinity, making it a valuable framework for the design of novel therapeutic agents. Its structural adaptability allows for the creation of diverse chemical libraries with a broad spectrum of biological activities. nih.gov The versatility of this scaffold is evident in its presence in numerous compounds investigated for various diseases. ekb.eg
The significance of this moiety also lies in its synthetic accessibility. Various chemical strategies exist for the synthesis of the pyrazolo[3,4-d]pyrimidine core, often utilizing pyrazole (B372694) or pyrimidine (B1678525) rings as starting materials. ekb.egekb.eg This allows for the generation of a multitude of derivatives with tailored properties.
Bioisosterism and Purine (B94841) Mimicry
A key feature of the pyrazolo[3,4-d]pyrimidine scaffold is its structural resemblance to the endogenous purine ring system found in essential biomolecules like adenine (B156593) and guanine. nih.govsci-hub.se By replacing the imidazole (B134444) ring of a purine with a pyrazole ring, pyrazolo[3,4-d]pyrimidines act as bioisosteres of purines. nih.gov This mimicry allows them to interact with biological targets that typically bind purines, such as enzymes and receptors. nih.gov
This bioisosteric relationship is particularly important in the context of kinase inhibition. rsc.orgnih.gov Kinases are a family of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. Since kinases have an ATP-binding site that accommodates the adenine moiety of ATP, the purine-like structure of pyrazolo[3,4-d]pyrimidines enables them to act as competitive inhibitors at this site. rsc.orgnih.gov
Role in Medicinal Chemistry and Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a core component in the design of numerous therapeutic agents. ekb.egnih.gov Its derivatives have been extensively explored for a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antimalarial properties. nih.govekb.egekb.eg
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been a major focus of research. ekb.egekb.eg These compounds have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov The adaptability of the scaffold allows for fine-tuning of selectivity and potency against specific kinase targets. rsc.org
Overview of Research Trajectories for Pyrazolo[3,4-d]pyrimidine Derivatives
Research on pyrazolo[3,4-d]pyrimidine derivatives continues to evolve, with several key trends emerging. A primary focus remains on the development of novel kinase inhibitors for oncology. rsc.org This includes the design of compounds that can overcome drug resistance, for instance, by targeting mutant forms of kinases like EGFR T790M. nih.gov
Another significant research direction is the exploration of these derivatives for other therapeutic indications beyond cancer. ekb.egekb.eg Studies have investigated their potential in treating inflammatory diseases, infectious diseases, and metabolic disorders. nih.govekb.eg Furthermore, there is growing interest in developing new synthetic methodologies to expand the chemical diversity of pyrazolo[3,4-d]pyrimidine libraries, including the use of green chemistry principles. rsc.org The exploration of novel drug delivery systems, such as nanomaterials, is also being investigated to enhance the therapeutic efficacy of these compounds. nih.gov
Properties
CAS No. |
51088-28-9 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11) |
InChI Key |
NAGASGZGPPRZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydrazinyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
General Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core
The construction of the fused pyrazolo[3,4-d]pyrimidine ring system can be approached in a retrosynthetic manner by disconnecting either the pyrimidine (B1678525) or the pyrazole (B372694) ring. This leads to two primary strategies: building the pyrimidine ring onto a pre-existing pyrazole, or forming the pyrazole ring from a pyrimidine starting material. nih.govnih.gov
Utilizing Pyrazole Ring Precursors
A common and effective method for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of suitably functionalized pyrazole derivatives. researchgate.net The key starting materials are often 5-aminopyrazoles that bear a cyano or carboxamide group at the 4-position. These precursors contain the necessary functionalities to construct the adjacent pyrimidine ring.
For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be converted into the corresponding carboxamide derivative through partial hydrolysis with alcoholic sodium hydroxide. Subsequent fusion of this carboxamide with urea (B33335) leads to the formation of a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Alternatively, 5-aminopyrazoles can be treated with formamide (B127407), often in the presence of a coupling agent like phosphorus tribromide (PBr₃), to directly yield the pyrazolo[3,4-d]pyrimidine product in an efficient, one-pot procedure. Another approach involves the reaction of 5-aminopyrazole-4-carbonitrile with formamidine (B1211174) acetate (B1210297) to directly yield the corresponding 5-amino-1H-pyrazolo[3,4-d]pyrimidine.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core from Pyrazole Precursors
| Pyrazole Precursor | Reagents | Resulting Core Structure | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea, Fusion | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | |
| 5-Aminopyrazoles | Formamide, PBr3 | Substituted 1H-Pyrazolo[3,4-d]pyrimidines | |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamidine Acetate | 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
Utilizing Pyrimidine Ring Precursors
An alternative strategy involves constructing the pyrazole ring onto a pre-existing, appropriately substituted pyrimidine. This approach typically starts with a pyrimidine that has reactive groups at positions 4, 5, and 6, which can undergo condensation and cyclization with a hydrazine (B178648) derivative.
A key example is the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various aromatic or aliphatic hydrazines. This reaction selectively yields 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. The reaction conditions can be tuned based on the nature of the hydrazine; aromatic hydrazines often require higher temperatures without an external base, while aliphatic hydrazines react at room temperature in the presence of a base. Another documented pathway involves heating 4-chloropyrimidine-5-carbonitrile (B106730) with hydrazine hydrate (B1144303) to prepare 3-aminopyrazolo[3,4-d]pyrimidine. Similarly, 6-hydrazinouracil can react with phenyl isocyanate to produce a pyrazolo[3,4-d]pyrimidine-4,6-dione derivative.
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Core from Pyrimidine Precursors
| Pyrimidine Precursor | Reagents | Resulting Core Structure | Reference |
|---|---|---|---|
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Hydrazine derivatives (aromatic or aliphatic) | 1-Substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidines | |
| 4-Chloropyrimidine-5-carbonitrile | Hydrazine Hydrate | 3-Aminopyrazolo[3,4-d]pyrimidine | |
| 6-Hydrazinouracil | Phenyl Isocyanate | Pyrazolo[3,4-d]pyrimidine-4,6-dione derivative |
One-Pot Synthesis Approaches
To improve efficiency and simplify procedures, one-pot multicomponent reactions have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines. These methods combine several synthetic steps without isolating intermediates, offering advantages in terms of time, resources, and yield.
One notable example is a four-component condensation involving hydrazines, methylenemalononitriles, aldehydes, and alcohols. researchgate.net This strategy allows for the creation of a diverse range of substituted pyrazolo[3,4-d]pyrimidines from readily available starting materials in a single operation. researchgate.net Another efficient one-pot method involves the reaction of 5-aminopyrazoles with formamide using phosphorus tribromide (PBr₃) as a coupling agent, which facilitates the cyclization to the desired heterocyclic core in good yields.
Diels-Alder Reaction Strategies
The Diels-Alder reaction is a powerful tool for forming six-membered rings. While it is mentioned as a potential miscellaneous route for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold in reviews, specific and direct applications of this cycloaddition to form the pyrazolo[3,4-d]pyrimidine core are not extensively documented in the scientific literature. nih.gov Some studies have reported hetero-Diels-Alder reactions involving pyrazolyl-azadienes, but these have led to the formation of isomeric systems such as pyrazolo[3,4-b]pyridines, rather than the pyrazolo[3,4-d]pyrimidine ring system.
Specific Synthetic Pathways for 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Formation
The introduction of a hydrazinyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a key transformation for creating the title compound and its derivatives. This is typically achieved through nucleophilic substitution of a suitable leaving group, most commonly a halogen, at the C4 position.
Condensation Reactions with Hydrazine Derivatives
The most direct and widely used method for synthesizing this compound is the reaction of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine precursor with hydrazine hydrate. The chlorine atom at the 4-position is highly susceptible to nucleophilic attack by hydrazine.
In a typical procedure, a 4-chloro-substituted pyrazolo[3,4-d]pyrimidine is heated under reflux with an excess of hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine displaces the chloride ion to form the stable 4-hydrazinyl product. For instance, 4-chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine reacts with hydrazine hydrate upon heating to furnish the corresponding 4-hydrazinyl derivative. The resulting 4-hydrazinyl compound is a versatile intermediate itself, as the hydrazinyl moiety can be further reacted with aldehydes or ketones to form various hydrazones. Similarly, 4-hydrazinyl derivatives can be obtained from 4-thiol or 4,6-dithione precursors by refluxing with hydrazine hydrate.
Table 3: Synthesis of this compound Derivatives
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 4-Chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine Hydrate, Reflux | 4-Hydrazinyl-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Pyrazolo[3,4-d]pyrimidine-4,6-dithione derivative | Hydrazine Hydrate, Reflux | 4-Hydrazinyl derivative | |
| 4-Chloropyrazolo[3,4-d]pyrimidine derivative | 2-Furoic acid hydrazide | 4-(2-Furoylhydrazinyl)pyrazolo[3,4-d]pyrimidine derivative |
Reaction of Pyrazolo[3,4-d]pyrimidine Intermediates with Hydrazine Hydrate
A primary and widely employed method for the synthesis of this compound involves the reaction of various pyrazolo[3,4-d]pyrimidine intermediates with hydrazine hydrate. This nucleophilic substitution reaction is effective for introducing the hydrazinyl moiety at the C4-position of the pyrimidine ring.
For instance, the synthesis of a 4-hydrazinopyrazolo[3,4-d]pyrimidine derivative has been successfully achieved by heating (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile with hydrazine hydrate. grafiati.com Similarly, a 3-methylthio-pyrazolo[3,4-d]pyrimidine derivative can be reacted with hydrazine hydrate to yield the corresponding 4-hydrazino derivative. capes.gov.br The versatility of this method is further demonstrated by the conversion of 4-methoxy-5-nitropyrimidine (B8763125) to 4-hydrazino-5-nitropyrimidine using ethanolic hydrazine hydrate at low temperatures (below 0°C). rsc.org
The general applicability of this reaction is underscored by its use in the synthesis of various substituted pyrazolo[3,4-d]pyrimidines. For example, treatment of a chloro-substituted pyrazolo[3,4-d]pyrimidine with hydrazine hydrate is a common step in creating the hydrazinyl intermediate, which can then be used in subsequent reactions to build more complex molecules.
Synthesis of Hydrazide Derivatives as Precursors
Hydrazide derivatives often serve as crucial precursors in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines. The synthesis of these hydrazides typically involves the reaction of an ester with hydrazine hydrate. ajol.infomdpi.com
For example, a common synthetic route involves the initial formation of an ester, which is then treated with hydrazine hydrate in a solvent like ethanol (B145695) under reflux to produce the corresponding hydrazide. mdpi.com This hydrazide can then undergo further cyclization or condensation reactions to form the desired heterocyclic scaffold.
The versatility of hydrazide derivatives is showcased in their ability to react with a variety of reagents to yield diverse molecular architectures. For instance, hydrazide-hydrazones can be readily prepared by reacting a hydrazide with an aldehyde. nih.govnih.gov These hydrazide-hydrazones can then be utilized in a series of heterocyclization reactions to generate a wide range of derivatives. ajol.info
Green Chemistry Approaches in Pyrazolo[3,4-d]pyrimidine Synthesis
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. nih.govresearchgate.net Green chemistry principles are being applied to the synthesis of pyrazolo[3,4-d]pyrimidines to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One notable green approach is the use of microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov For example, the reaction of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide with various nitriles can be carried out efficiently under microwave irradiation in the presence of a catalytic amount of potassium tert-butoxide, yielding the desired products in a fraction of the time required by conventional heating. nih.gov
Another green strategy involves the use of water as a solvent or the development of one-pot multicomponent reactions, which streamline synthetic processes and reduce the need for purification of intermediates. rsc.org
Analog and Compound Library Synthesis Strategies
The development of analogs and compound libraries based on the pyrazolo[3,4-d]pyrimidine scaffold is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. tsijournals.com Strategies for generating such libraries often involve the systematic modification of different positions on the heterocyclic core.
One common approach is to start with a key intermediate, such as a 4-chloro- or 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine, and then introduce diversity by reacting it with a variety of building blocks. For example, a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines were synthesized by reacting 5-aminopyrazoles with various enaminones. mdpi.com
Another strategy involves the design and synthesis of multiple series of derivatives by making structural modifications at several positions of the pyrazolo[3,4-d]pyrimidine ring. nih.gov This allows for a comprehensive exploration of the chemical space around the core scaffold. For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with modifications at five different positions to act as epidermal growth factor receptor inhibitors. nih.gov
Downstream Synthetic Route Development
The this compound core is a versatile building block for the development of more complex downstream synthetic routes. The hydrazinyl group can be readily transformed into various other functionalities, allowing for the synthesis of a wide range of derivatives.
For example, the hydrazinyl group can be cyclized to form fused heterocyclic systems. Heating a hydrazine derivative with carbon disulfide in dry pyridine (B92270) can lead to the formation of a thioxo-pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivative. rsc.org
Furthermore, the hydrazinyl moiety can undergo condensation reactions with various electrophiles. For instance, reaction with thiophene-2-carbaldehyde (B41791) or ethyl hydrazonoacetoacetate analogs can afford the corresponding hydrazone and pyrazole derivatives, respectively. grafiati.com These downstream reactions significantly expand the diversity of compounds that can be generated from the this compound scaffold, leading to the discovery of molecules with a broad spectrum of biological activities.
Chemical Modifications and Derivative Design Strategies
Rationale for Molecular Design in Pyrazolo[3,4-d]pyrimidine Systems
The design of molecules based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold is primarily driven by its structural resemblance to endogenous purines, particularly adenine (B156593). This similarity makes it a bioisosteric analogue capable of interacting with the ATP-binding sites of various enzymes. nih.govnih.govnih.gov Consequently, the pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational template for developing competitive inhibitors. nih.govekb.egresearchgate.net
Positional Structural Diversification of the Pyrazolo[3,4-d]pyrimidine Scaffold
The therapeutic potential of pyrazolo[3,4-d]pyrimidine-based compounds is finely tuned through structural modifications at several key positions on the heterocyclic ring system. The N1, C3, and C4 positions are common sites for diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. nih.govmdpi.com
The 4-position of the pyrazolo[3,4-d]pyrimidine ring is a critical site for introducing diversity and is central to the synthesis of the titular compound, 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine. This key intermediate is typically synthesized via the hydrazinolysis of a 4-chloro-pyrazolo[3,4-d]pyrimidine precursor. nih.govnih.gov The resulting hydrazinyl (-NHNH₂) group is a versatile nucleophilic handle, enabling a wide array of subsequent chemical transformations.
The primary utility of the 4-hydrazinyl group is its condensation reaction with various carbonyl compounds, such as aldehydes and ketones. This reaction readily forms stable hydrazone linkages (-N-N=CH-R), allowing for the introduction of a vast range of aryl and alkyl substituents. nih.govnih.gov This strategy has been successfully used to synthesize libraries of derivatives for biological screening. For instance, reacting 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with different acetophenones has yielded a series of potent anticancer agents. nih.gov
The N1-position of the pyrazole (B372694) ring portion of the scaffold is another crucial site for chemical modification that significantly influences the biological activity of the resulting compounds. nih.gov Substituents at this position can modulate the electronic properties of the ring system and establish key interactions within the target enzyme's binding pocket.
Common modifications include the introduction of various substituted and unsubstituted aryl groups, such as phenyl or 4-fluorophenyl moieties. nih.govnih.gov These groups can engage in hydrophobic and π-stacking interactions. Alkyl groups, such as methyl, are also utilized to probe the steric and electronic requirements of the binding site. nih.gov The selection of the N1-substituent is an integral part of the SAR, as demonstrated in the development of kinase inhibitors where a phenyl group at N1 was a common feature among active compounds. nih.govmdpi.com
The 3-position of the pyrazolo[3,4-d]pyrimidine scaffold offers an additional vector for structural diversification. Substituents at this position can influence the molecule's orientation and binding affinity within the active site. These modifications are often introduced at an early stage of synthesis, during the formation of the initial pyrazole ring, prior to its annulation with the pyrimidine (B1678525) ring. semanticscholar.org
Commonly reported substituents at the C3-position include small alkyl groups like methyl, as well as functional groups such as methylthio (-SCH₃) or cyanomethyl (-CH₂CN). nih.govnih.gov For example, studies on Bruton's tyrosine kinase (BTK) inhibitors have explored various groups at the C3-position to optimize potency and the physicochemical profile of the compounds. nih.gov
Introduction of Various Functional Groups and Moieties
The functionalization of the this compound scaffold often involves extending the core structure through various linker moieties. These linkers connect the pyrazolopyrimidine core to other functional groups or terminal ring systems, playing a critical role in spanning the ATP-binding pocket and forming essential interactions with amino acid residues.
The reactive nature of the 4-hydrazinyl group makes it an ideal anchor for installing diverse linker systems.
Hydrazone Linkers: As previously mentioned, the condensation of the 4-hydrazinyl group with aldehydes or ketones is a robust method for creating hydrazone-linked derivatives (-N-N=C<). nih.govnih.gov This strategy allows for the systematic variation of the substituent attached to the carbon of the hydrazone, enabling extensive exploration of the SAR. The table below showcases examples of hydrazone derivatives synthesized from a 4-hydrazinyl precursor.
| Reactant | Resulting Hydrazone Substituent | Reference |
|---|---|---|
| p-Chloroacetophenone | =C(CH₃)(4-chlorophenyl) | nih.gov |
| Thiophene-2-carbaldehyde (B41791) | =CH(2-thienyl) | researchgate.netgrafiati.com |
| Indoline-2,3-dione | =C(indolin-2-one) | nih.gov |
Imino Linkers: Imino-linked derivatives, or Schiff bases, can also be formed from the 4-hydrazinyl precursor. One study reported the formation of a 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one by condensing the hydrazinyl intermediate with acetylacetone. nih.gov
Hydrophobic Moieties
The introduction of hydrophobic moieties to the this compound scaffold is a common strategy to enhance its interaction with hydrophobic pockets within target proteins. One approach involves the reaction of the hydrazinyl group with aldehydes or ketones to form hydrazones, thereby incorporating aryl or alkyl substituents.
A notable example is the synthesis of 4-(2-(4-methoxybenzylidene)hydrazinyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. nih.govsemanticscholar.org In this derivative, the methoxybenzylidene group introduces a significant hydrophobic character to the molecule. This modification is intended to occupy hydrophobic regions in the binding sites of target enzymes, potentially increasing the compound's potency and selectivity. nih.govekb.eg The synthesis involves the refluxing of a this compound derivative with an appropriate aromatic aldehyde, such as 4-methoxybenzaldehyde, in the presence of glacial acetic acid. nih.govsemanticscholar.org
Another strategy involves the introduction of a tolyl group as a bioisosteric replacement for a benzyl (B1604629) group, which helps maintain necessary hydrophobic interactions within the target's active site. nih.gov
Table 1: Examples of Hydrophobic Moieties Introduced to the this compound Scaffold
| Derivative Name | Hydrophobic Moiety | Starting Compound | Reference |
| 4-(2-(4-Methoxybenzylidene)hydrazinyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 4-Methoxybenzylidene | 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | nih.govsemanticscholar.org |
| 1-(p-Tolylglycyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivative | p-Tolyl | 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | nih.gov |
Aliphatic and Aromatic Amine Introduction
The introduction of aliphatic and aromatic amines to the this compound core can lead to the formation of new derivatives with altered electronic and steric properties, which can influence their biological activity. This is often achieved through the reaction of the hydrazinyl group or by displacing a leaving group at other positions of the pyrazolopyrimidine ring.
For instance, the synthesis of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is achieved by heating 4-chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine (B178648) hydrate (B1144303). nih.gov This resulting hydrazinyl derivative serves as a key intermediate for further modifications. nih.gov
The hydrazinyl moiety itself can be further functionalized. For example, refluxing 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with various aromatic aldehydes or acetophenones yields a series of hydrazone derivatives. nih.govsemanticscholar.org This reaction introduces a substituted aromatic amine component to the molecule.
Furthermore, alkylation reactions with arylamines have been used to synthesize 4-(N-arylamino)-6-benzylsulfanylpyrazolo[3,4-d]pyrimidine derivatives from a 2-[4,6-bis(benzylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile precursor. grafiati.com
Table 2: Synthesis of Aliphatic and Aromatic Amine Derivatives
| Starting Compound | Reagent | Resulting Derivative | Reference |
| 4-Chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | nih.gov |
| 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 4-Methoxybenzaldehyde | 4-(2-(4-Methoxybenzylidene)hydrazinyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | nih.govsemanticscholar.org |
| 2-[4,6-Bis(benzylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile | Arylamines | 4-(N-Arylamino)-6-benzylsulfanylpyrazolo[3,4-d]pyrimidine derivatives | grafiati.com |
Carboxylic Acid and Hydroxamate Derivatives
The incorporation of carboxylic acid and hydroxamate functionalities into molecules based on the pyrazolo[3,4-d]pyrimidine scaffold can introduce new hydrogen bonding interactions and metal-chelating properties, which can be crucial for inhibiting certain enzymes.
While direct synthesis from this compound is not extensively documented in the provided context, related synthetic strategies suggest its feasibility. For example, the hydrolysis of a nitrile group on a pyrazolopyrimidine precursor can yield a carboxylic acid. One documented synthesis involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid. nih.gov This acid is then cyclized to a pyrazolo[3,4-d] nih.govnih.govoxazin-4-one. nih.gov
This oxazinone intermediate can then be reacted with hydroxylamine (B1172632) hydrochloride to produce a 5-hydroxy-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which is a hydroxamic acid analog. nih.gov This suggests a potential route for creating hydroxamate derivatives from suitably functionalized pyrazolo[3,4-d]pyrimidines.
Table 3: Related Synthesis of Carboxylic Acid and Hydroxamate Analogs
| Starting Compound | Reagent(s) | Intermediate/Final Product | Reference |
| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Basic hydrolysis | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Acetic anhydride | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govnih.govoxazin-4-one | nih.gov |
| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govnih.govoxazin-4-one | Hydroxylamine hydrochloride | 3,6-Dimethyl-5-hydroxy-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
Bioisosteric Replacements within the Pyrazolo[3,4-d]pyrimidine Framework
The pyrazolo[3,4-d]pyrimidine core is a classic example of a bioisostere for the purine (B94841) ring system found in endogenous molecules like adenine. nih.govtsijournals.com This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for enzymes that bind purines, such as kinases. nih.gov
A well-documented example of bioisosteric replacement is in the design of cyclin-dependent kinase (CDK) inhibitors. The purine scaffold of the known CDK inhibitor roscovitine (B1683857) has been successfully replaced with a pyrazolo[3,4-d]pyrimidine ring. nih.gov This substitution maintains the essential interactions with the ATP adenine region of the kinase. nih.gov
In another instance, a pyrazolo[4,3-d]pyrimidine scaffold was used as a bioisostere of roscovitine, resulting in a potent CDK2 inhibitor. acs.orgnih.gov The crystal structure of this compound bound to CDK2 confirmed a binding mode similar to that of roscovitine. acs.orgnih.govacs.org These examples underscore the utility of the pyrazolo[3,4-d]pyrimidine framework as a versatile scaffold for designing enzyme inhibitors through bioisosteric replacement.
Further modifications can be made to the bioisosteric core itself. For instance, the pyrazolo[3,4-d]pyrimidine system can be extended to a pyrazolo[4,3-e] nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine scaffold to explore additional binding interactions. nih.gov
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives, providing detailed information about the hydrogen and carbon skeletal framework. ekb.eg Analyses are commonly performed using deuterated solvents such as DMSO-d6 with Tetramethylsilane (TMS) as an internal standard. ekb.eg
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine, ¹H NMR spectra confirm the presence of the hydrazinyl (-NHNH₂) and pyrimidine (B1678525) ring protons.
In a study of a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, the ¹H NMR spectrum showed two distinct, exchangeable signals at δ 4.73 ppm and δ 9.89 ppm. nih.govtandfonline.com These signals were attributed to the protons of the amino (NH₂) and hydrazinyl (NH) groups, respectively. nih.govtandfonline.com The appearance of D₂O exchangeable singlet signals is a characteristic feature for identifying hydrazinyl NH protons in this class of compounds. tandfonline.com
Table 1: ¹H NMR Spectral Data for 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 4.73 | Singlet (exchangeable) | NH₂ | nih.gov, tandfonline.com |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insight into the carbon backbone of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the complete mapping of the carbon skeleton. While specific ¹³C NMR data for the parent compound this compound is not detailed in the reviewed literature, the technique is routinely used in the characterization of synthesized pyrazolo[3,4-d]pyrimidine derivatives to confirm their proposed carbon framework. ekb.eg
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For hydrazinyl-substituted pyrazolopyrimidines, IR spectra are particularly useful for confirming the presence of N-H bonds.
The IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, for instance, displayed characteristic stretching bands at 3444 cm⁻¹, 3352 cm⁻¹, and 3190 cm⁻¹. nih.gov These absorptions correspond to the N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups. nih.gov The analysis is typically performed using potassium bromide (KBr) discs. ekb.eg
Table 2: IR Absorption Bands for 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3444 | NH₂/NH stretching | nih.gov |
| 3352 | NH₂/NH stretching | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For the related compound 4-hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine (B3053357) (C₆H₈N₆), high-resolution mass spectrometry (HRMS) provides predicted values for various adducts. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 165.08832, which is a key value for confirming the molecular formula. uni.lu
Table 3: Predicted Mass Spectrometry Data for 4-hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
| Adduct | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 165.08832 | uni.lu |
| [M+Na]⁺ | 187.07026 | uni.lu |
Elemental Analysis
Elemental analysis is a fundamental procedure used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance. For novel pyrazolo[3,4-d]pyrimidine derivatives, the results of elemental analysis are expected to be in close agreement with the theoretically calculated values, generally within ±0.4%. ekb.eg The theoretical composition of the parent compound, this compound (C₅H₆N₆), is presented below.
Table 4: Theoretical Elemental Composition of C₅H₆N₆
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 39.99% |
| Hydrogen | H | 1.01 | 4.03% |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine has been reported. researchgate.net The analysis revealed that the compound crystallizes in the form of a dimer, with two nearly identical molecules in the asymmetric unit. researchgate.net These dimers are connected by N—H⋯N hydrogen bonds. researchgate.net The molecules themselves are largely planar, and a key structural feature is that the hydrazino groups are oriented towards the pyrazole (B372694) rings. researchgate.net
Table 5: Selected Crystallographic Data for 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine
| Parameter | Value | Reference |
|---|---|---|
| C5—N5—N6 Torsion Angle | 4.1 (7)° | researchgate.net |
| C11—N11—N12 Torsion Angle | 4.0 (7)° | researchgate.net |
| C5—N5 Bond Length | 1.348 (6) Å | researchgate.net |
| C11—N11 Bond Length | 1.332 (5) Å | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the close contacts and the nature of the forces that govern the crystal packing. While a specific Hirshfeld surface analysis for this compound was not found in the surveyed literature, analysis of closely related pyrazolo[3,4-d]pyrimidine derivatives provides significant insight into the expected intermolecular interactions.
The primary interactions observed in the crystal structure of pyrazolo[3,4-d]pyrimidine derivatives are hydrogen bonds, particularly N-H···N interactions, which are expected to be a dominant feature in the crystal packing of this compound due to the presence of the hydrazinyl group and the nitrogen atoms in the pyrimidine and pyrazole rings. researchgate.net In the crystal structure of the closely related 4-hydrazino-1-methyl-pyrazolo[3,4-d]pyrimidine, molecules are arranged in dimers linked by N—H⋯N hydrogen bonds between the hydrazino groups and the nitrogen atoms of the pyrimidine rings. researchgate.net These dimers then form chains through further hydrogen bonding. researchgate.net
The Hirshfeld surface is mapped with normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red regions on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii and are typically associated with hydrogen bonds. White regions represent contacts close to the van der Waals separation, and blue regions indicate contacts longer than the van der Waals radii.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For the analogous compound, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface are detailed in the table below. nih.gov It is anticipated that this compound would exhibit a similar distribution, with a significant contribution from N···H/H···N contacts due to the hydrazinyl moiety.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative. nih.gov
| Intermolecular Contact | Contribution (%) |
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| C···O/O···C | 0.5 |
Data is for 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and is presented as an illustrative example.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and reactivity of pyrazolo[3,4-d]pyrimidine systems. Its applications range from optimizing molecular geometries and predicting spectroscopic properties to elucidating complex reaction pathways.
Elucidation of Reaction Mechanisms
DFT calculations are instrumental in exploring the mechanistic pathways of chemical reactions involving the pyrazolo[3,4-d]pyrimidine core. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multiple steps with the potential for various isomeric products. DFT can be employed to calculate the energies of reactants, transition states, and products for different possible routes, thereby identifying the most energetically favorable pathway.
Studies on related heterocyclic systems have shown that DFT can be used to investigate cyclization reactions and regioselectivity. For example, in the formation of fused pyrimidine (B1678525) rings, theoretical calculations help to understand why one particular isomer is formed over another by comparing the activation energies of the competing transition states. While specific DFT studies on the reaction mechanism for the direct synthesis of 4-hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine are not extensively detailed in available literature, research on analogous pyrazolopyrimidine syntheses illustrates the utility of this approach. These computational investigations provide a theoretical framework that complements experimental findings, offering a deeper understanding of the reaction's progress at a molecular level.
Molecular Docking Simulations
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking simulations are crucial for understanding their interactions with biological targets, particularly protein kinases, which are often implicated in diseases like cancer.
Analysis of Binding Interactions with Target Receptors
Derivatives of this compound have been extensively studied as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Molecular docking studies have been pivotal in analyzing the binding modes of these compounds within the active sites of these enzymes. researchgate.net
These simulations reveal the specific amino acid residues that form key interactions with the ligand. For example, docking studies of pyrazolo[3,4-d]pyrimidine-based inhibitors in the EGFR active site have shown interactions with residues like Met793, Leu718, and Asp855. The pyrazolo[3,4-d]pyrimidine core typically acts as a scaffold that anchors the molecule in the binding pocket, while the hydrazinyl group and its substituents can form additional interactions that enhance binding affinity and selectivity. The insights gained from these binding interaction analyses are fundamental for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
| Compound Derivative | Target Receptor | Key Interacting Residues |
| Pyrazolo[3,4-d]pyrimidine analog | EGFR | Met793, Leu718, Asp855 |
| Pyrazolo[3,4-d]pyrimidine analog | CDK2 | Leu83, Asp86 |
Evaluation of ATP Pocket Occupancy
Protein kinases have a highly conserved ATP-binding pocket, and many kinase inhibitors are designed to be ATP-competitive. Molecular docking simulations are essential for evaluating how well this compound derivatives occupy this pocket. The pyrazolo[3,4-d]pyrimidine core, being an analogue of adenine (B156593) (the nitrogenous base of ATP), is adept at fitting into the adenine-binding region of the ATP pocket.
Docking studies visualize how the inhibitor occupies the space normally filled by ATP, detailing which parts of the molecule extend into the different sub-pockets of the active site. These simulations can confirm that the designed compounds have the appropriate size, shape, and chemical features to effectively compete with ATP, thus inhibiting the kinase's activity. The analysis of ATP pocket occupancy helps to explain the mechanism of action for these inhibitors and guides the modification of the scaffold to improve inhibitory potency.
Characterization of Key Hydrogen Bonding Networks
Hydrogen bonds are among the most critical interactions for the stable binding of a ligand to its protein target. Molecular docking excels at identifying the hydrogen bonding networks formed between inhibitors and receptor active sites. For this compound derivatives, the nitrogen atoms on the pyrazole (B372694) and pyrimidine rings, as well as the hydrazinyl group, are potent hydrogen bond donors and acceptors.
Docking simulations have repeatedly shown that the pyrazolo[3,4-d]pyrimidine core forms crucial hydrogen bonds with the "hinge region" of the kinase active site, a short segment of amino acids that connects the N- and C-lobes of the enzyme. For instance, in CDK2, a key hydrogen bond is often observed between the inhibitor and the backbone of Leu83. researchgate.net The hydrazinyl moiety can also participate in forming additional hydrogen bonds, further stabilizing the ligand-protein complex. The characterization of these hydrogen bonding networks is a primary focus of docking studies, as these interactions are often a major determinant of binding affinity.
Theoretical Predictions of Compound Properties
Computational methods are widely used to predict various physicochemical and pharmacokinetic properties of molecules before their synthesis, a practice that saves time and resources. For this compound and its derivatives, theoretical predictions of properties are a key part of the drug discovery and development process.
Computational tools can calculate a range of molecular descriptors and properties. While specific calculated values for the parent compound this compound are not consistently reported across public literature, studies on the closely related 4-aminopyrazolo[3,4-d]pyrimidine and other derivatives provide insight into the types of properties that are theoretically predicted. These often include:
Electronic Properties: DFT and other quantum mechanical methods are used to calculate properties like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials. These calculations help in understanding the molecule's reactivity and intermolecular interactions.
Structural Properties: Theoretical calculations can predict bond lengths, bond angles, and torsion angles, providing an optimized 3D structure of the molecule.
Pharmacokinetic (ADME) Properties: A crucial aspect of computational chemistry is the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For pyrazolo[3,4-d]pyrimidine derivatives, suboptimal aqueous solubility is a known challenge. Computational models are used to predict solubility, as well as other properties like membrane permeability (e.g., for the blood-brain barrier), and potential metabolic stability. These predictions are vital for identifying potential liabilities early in the drug design process.
| Predicted Property | Computational Method | Relevance |
| Molecular Geometry (Bond Lengths, Angles) | DFT | Understanding 3D structure and conformation |
| Electronic Properties (Dipole Moment, HOMO-LUMO gap) | DFT | Insight into reactivity and intermolecular forces |
| Aqueous Solubility | QSAR, Machine Learning Models | Predicting bioavailability and formulation challenges |
| Membrane Permeability (e.g., Caco-2, BBB) | In Silico ADME Models | Assessing distribution to target tissues |
| Metabolic Stability | In Silico ADME Models | Predicting in vivo half-life and clearance |
These theoretical predictions, while requiring experimental validation, are invaluable for prioritizing which derivatives to synthesize and for guiding the chemical modifications needed to achieve a more drug-like profile.
In-Silico Molecular Analysis
In-silico molecular analysis encompasses a range of computational methods to predict the physicochemical properties, pharmacokinetics, and potential biological activities of a compound. These studies are crucial in the early stages of drug discovery to assess the viability of a molecule as a drug candidate. For the pyrazolo[3,4-d]pyrimidine scaffold, these analyses have focused on understanding their drug-likeness and potential interactions with key biological targets.
Detailed Research Findings
Computational studies on pyrazolo[3,4-d]pyrimidine derivatives have offered valuable information. For instance, the tautomeric forms of similar compounds like 4-aminopyrazolo[3,4-d]pyrimidine have been investigated using Density Functional Theory (DFT) calculations, revealing the relative stability of different isomers. researchgate.net Such studies help in understanding the predominant forms of these molecules under physiological conditions.
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[3,4-d]pyrimidine derivatives with various protein targets. A notable study focused on the synthesis and analysis of a series of these compounds, including the derivative 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 10) . nih.gov This compound and its subsequent derivatives were docked against the wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govsemanticscholar.org
The docking results for these derivatives showed promising binding affinities, with binding free energies ranging from -19.63 to -23.67 kcal/mol for EGFRWT and -16.09 to -21.66 kcal/mol for EGFRT790M. semanticscholar.org Specifically, for Compound 10 , the precursor to other active derivatives, the binding interactions within the EGFR active site were analyzed to understand the structural requirements for potent inhibition. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine core of these molecules typically occupies the adenine binding region of the ATP-binding site of kinases. nih.gov
The following tables present data extrapolated from studies on closely related derivatives of this compound, providing an insight into the expected computational profile of this class of compounds.
Molecular Properties of a this compound Derivative
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₇ |
| Compound Name | 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
| Molecular Weight | 317.35 g/mol |
| LogP (calculated) | 3.12 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
In-Silico ADMET Prediction for a this compound Derivative
| Parameter | Predicted Value/Level |
|---|---|
| Aqueous Solubility | Low |
| Intestinal Absorption | Good to Moderate |
| Blood-Brain Barrier Penetration | Very Low |
| CYP2D6 Inhibitor | Non-inhibitor |
Molecular Docking Scores of a this compound Derivative against EGFR
| Compound | Target | Binding Free Energy (kcal/mol) |
|---|---|---|
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 10) | EGFRWT | -21.80 |
Structure Activity Relationship Sar Investigations
Correlating Structural Features with Biological Activities
The pyrazolo[3,4-d]pyrimidine nucleus is a versatile scaffold that has been explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ekb.eg The core structure itself is considered a privileged pharmacophore, meaning it can bind to multiple biological targets. ekb.eg
SAR studies have revealed that the biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazolo[3,4-d]pyrimidine ring. For instance, the substitution pattern on the pyrazole (B372694) and pyrimidine (B1678525) rings dictates the type and potency of the biological response. The hydrazinyl group at the C4 position is a key feature in many active compounds, often serving as a linker to other functional groups. nih.gov
In the context of anticancer activity, the pyrazolo[3,4-d]pyrimidine scaffold is a known inhibitor of various protein kinases, which are often dysregulated in cancer. informahealthcare.com The N1 position of the pyrazole ring and the C4 and C6 positions of the pyrimidine ring are common points of modification to enhance kinase inhibition.
Table 1: Correlation of Structural Features with Biological Activities
| Structural Feature | Biological Activity | Target(s) |
| Pyrazolo[3,4-d]pyrimidine core | Anticancer, Antiviral, Anti-inflammatory, Antimalarial | Kinases, Dihydrofolate reductase (DHFR), Thymidylate synthetase (TS) |
| 4-Hydrazinyl group | Linker for further substitution | Various enzymes and receptors |
| N1-substitution | Modulates kinase inhibitory activity | EGFR, Src, Abl |
| C6-substitution | Influences anticancer potency | EGFR, VEGFR2 |
Impact of Substituent Effects on Efficacy and Selectivity
The introduction of different substituents at various positions of the 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has a profound impact on the efficacy and selectivity of the resulting compounds.
For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, the C4 position of the pyrazolo[3,4-d]pyrimidine ring is often occupied by a substituted aniline (B41778) moiety. The nature of the substituent on the aniline ring can significantly influence the inhibitory activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring attached to the urea (B33335) moiety have been shown to enhance potency against both wild-type and mutant EGFR. nih.gov
Furthermore, the substitution at the N1 position of the pyrazole ring plays a crucial role in determining selectivity. For instance, the presence of a phenyl group at N1 is a common feature in many EGFR inhibitors. nih.gov Modifications at the C3 and C6 positions have also been explored to optimize activity and selectivity. For instance, the introduction of a methyl group at the C3 position and various substituents at the C6 position have led to potent dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS). tandfonline.com
Table 2: Impact of Substituents on Biological Activity
| Position of Substitution | Substituent | Effect on Efficacy/Selectivity | Reference Compound Example |
| C4 of pyrimidine | Substituted anilines | Modulates EGFR inhibitory activity | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea nih.gov |
| N1 of pyrazole | Phenyl group | Important for EGFR inhibition | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives nih.gov |
| C3 of pyrazole | Methyl group | Enhances DHFR and TS inhibition | Glu-based pyrazolo[3,4-d]pyrimidine analogues tandfonline.com |
| C6 of pyrimidine | Phenylamino group | Potent anti-proliferative activity | N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine nih.gov |
Pharmacophore Elucidation and Development
Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to bind to a specific biological target. For pyrazolo[3,4-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of more potent and selective inhibitors.
A general pharmacophore model for EGFR inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold includes:
A heterocyclic core (the pyrazolo[3,4-d]pyrimidine) that occupies the adenine (B156593) binding region of the ATP-binding site. nih.gov
A hydrogen bond acceptor (typically the N1 of the pyrimidine or N2 of the pyrazole) that interacts with key amino acid residues in the hinge region of the kinase, such as Met793 in EGFR. nih.gov
A hydrophobic head group to occupy the hydrophobic region I of the ATP-binding site. nih.gov
A linker moiety, often an imino or hydrazone group. nih.gov
A hydrophobic tail, such as a phenyl ring, to occupy the hydrophobic region II. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold itself is a key element of the pharmacophore, acting as a bioisostere for the purine (B94841) ring of adenine. ekb.egresearchgate.net This allows it to compete with ATP for binding to the kinase active site. The development of these pharmacophore models has been instrumental in the design of novel derivatives with improved biological profiles. ekb.egnih.gov
Optimization of Functional Groups and Positional Isomers
The optimization of functional groups and the exploration of positional isomers are key strategies in the lead optimization phase of drug discovery. In the context of this compound derivatives, these approaches have been used to fine-tune the pharmacological properties of the compounds.
For instance, the hydrazinyl group at C4 can be derivatized to introduce various functionalities. The formation of hydrazones by reacting the 4-hydrazinyl group with different aldehydes or ketones has led to compounds with potent anticancer activities. nih.gov The nature of the substituent on the aromatic ring of the aldehyde or ketone plays a significant role in determining the potency. For example, compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group have shown promising activity against EGFR. nih.gov
The position of the substituents on the pyrazolo[3,4-d]pyrimidine core is also critical. Studies have shown that moving a substituent from one position to another can dramatically alter the biological activity. For example, the position of the phenyl group on the pyrazole ring (N1 vs. N2) can influence the selectivity and potency of kinase inhibition. nih.gov Similarly, the arrangement of substituents on the pyrimidine ring can impact the compound's ability to fit into the target's binding pocket.
Furthermore, modifications to the linker connecting the pyrazolo[3,4-d]pyrimidine core to other parts of the molecule have been investigated. Replacing an imino linker with a hydrazone or thiosemicarbazide (B42300) moiety has been shown to modulate the anti-proliferative activity of these compounds. nih.gov
Reactivity and Derivatization Chemistry of the Hydrazine Moiety
The Hydrazine (B178648) Group as a Synthetic Handle in Pyrazolo[3,4-d]pyrimidine Systems
The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic system, recognized as a bioisostere of purine (B94841). researchgate.net Its structure is a cornerstone in the design of various compounds, and the introduction of a hydrazine group at the C4-position dramatically expands its synthetic potential. nih.govresearchgate.net This hydrazine moiety (-NHNH2) acts as a potent nucleophile, making it a key "synthetic handle" for building more complex molecular architectures. smolecule.com
The strategic importance of the 4-hydrazinyl group lies in its ability to readily react with electrophiles. smolecule.com This reactivity is fundamental to its role as a versatile intermediate in the generation of structurally diverse 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net The synthesis of the parent compound, 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, is often achieved by treating a precursor, such as a 4-chloro or 4-methoxy derivative, with hydrazine hydrate (B1144303). nih.govrsc.org For instance, heating 4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile with hydrazine hydrate successfully yields a 4-hydrazinopyrazolo[3,4-d]pyrimidine derivative. grafiati.com Similarly, reacting 4-methoxy-5-nitropyrimidine (B8763125) with ethanolic hydrazine hydrate at low temperatures produces 4-hydrazino-5-nitropyrimidine. rsc.org
The presence of the hydrazine group provides a reactive site for constructing new carbon-nitrogen bonds, which is a foundational step for creating a multitude of derivatives. nih.govnih.gov Its utility is showcased in the preparation of compounds where the pyrazolo[3,4-d]pyrimidine core is linked to other chemical moieties through the hydrazine bridge, leading to molecules with varied and complex structures. nih.govnih.gov
Derivatization Reactions Involving the Hydrazine Moiety
The nucleophilic nature of the terminal nitrogen atom of the hydrazine group allows for a variety of derivatization reactions. These reactions are crucial for modifying the parent structure and introducing new functionalities.
One of the most fundamental and widely utilized reactions of the 4-hydrazinyl group is its condensation with carbonyl compounds. numberanalytics.com this compound and its analogues react efficiently with a range of aldehydes and ketones to form stable hydrazone derivatives. nih.govsmolecule.com This reaction typically proceeds via a nucleophilic attack of the hydrazine's terminal amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- linkage of a hydrazone. numberanalytics.com
The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov Research has demonstrated the successful synthesis of various hydrazones by reacting substituted 4-hydrazinyl-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes (e.g., thiophene-2-carbaldehyde) and acetophenones. nih.govgrafiati.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Aromatic Aldehydes | Hydrazone Derivative | nih.gov |
| 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Acetophenones | Hydrazone Derivative | nih.gov |
| 2-(4-Hydrazino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | Thiophene-2-carbaldehyde (B41791) | Hydrazone Derivative | grafiati.com |
| This compound | Aldehydes/Ketones | Hydrazone | smolecule.com |
This table showcases examples of reactants used to form hydrazone derivatives from this compound systems.
Further Chemical Transformations Leading to Diverse Heterocycles
The synthetic utility of the 4-hydrazinyl group and its hydrazone derivatives extends beyond simple derivatization. They are key intermediates in cyclization and cyclocondensation reactions that lead to the formation of new, fused heterocyclic ring systems. smolecule.comtsijournals.com These transformations significantly increase the structural complexity and diversity of compounds originating from the pyrazolo[3,4-d]pyrimidine core.
For example, hydrazone derivatives can undergo intramolecular cyclization to create fused ring systems. The reaction of a pyrazolo[3,4-d]pyrimidine hydrazide with triethyl orthoformate can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring fused to the pyrimidine (B1678525) moiety. tsijournals.com
Furthermore, the hydrazine group itself can participate directly in building new heterocyclic rings. The reaction of 4-hydrazinyl-pyrazolo[3,4-d]pyrimidines with reagents like ethyl hydrazonoacetoacetate analogues can yield pyrazole (B372694) or pyrazolone (B3327878) derivatives, effectively attaching a new heterocyclic ring to the original scaffold via the C4 position. grafiati.com Other studies have shown that the hydrazine moiety can be a precursor for creating fused triazolo-pyrimidine systems. researchgate.netrsc.org These subsequent reactions underscore the role of this compound as a building block for more elaborate chemical structures. nih.govrsc.org
| Starting Material | Reagent | Resulting Heterocycle | Reference |
| Pyrazolo[3,4-d]pyrimidine Hydrazide | Triethyl orthoformate | 1,3,4-Oxadiazolopyrazolopyrimidinone | tsijournals.com |
| 2-(4-Hydrazino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | Ethyl hydrazonoacetoacetate analogues | Pyrazole/Pyrazolone derivative | grafiati.com |
| Fused Triazolo[4,3-a]pyrimidine Hydrazide | Aldehydes | Hydrazone-linked derivatives | researchgate.net |
| Hydrazino derivative of pyrazolo[3,4-d]pyrimidine | Various | Pyrazolo[4,3-e] nih.govsmolecule.comtsijournals.comtriazolo[1,5-c]pyrimidine | rsc.org |
This table illustrates the transformation of this compound derivatives into more complex heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids. For example, compound 44 (4-chlorophenyl-substituted derivative) was synthesized by reacting the precursor with 4-chlorophenylboronic acid using Na₂CO₃ as a base, followed by purification via flash column chromatography and preparative RP-HPLC . Alternative methods include Ullmann coupling for introducing phenoxy groups (e.g., compounds 79 and 80 ) under CuI catalysis . Yields range from 27–43%, with purity confirmed by NMR and HRMS .
Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assignments of protons (e.g., ribofuranosyl H-1' at δ 6.19 ppm) and carbons (e.g., CF₃ group at δ 120.60 ppm in compound 50 ) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for compound 44 : calculated 428.1182, found 428.1204) .
- HPLC : Ensures >95% purity post-chromatography .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer :
- Antiparasitic activity : Against T. cruzi and L. infantum using β-galactosidase-expressing strains. Fluorescence/resazurin assays measure viability (IC₅₀ values calculated via dose-response curves) .
- Cytotoxicity : Assessed in human MRC-5SV2 cells and mouse primary macrophages (PMM) using PrestoBlue® or resazurin. Results are reported as CC₅₀ (concentration causing 50% cell death) .
- Selectivity Index (SI) : Ratio of CC₅₀ (host cells) to IC₅₀ (parasites) .
Advanced Research Questions
Q. How do structural modifications at the 7-position influence bioactivity and selectivity?
- Methodological Answer : SAR studies reveal:
- Electron-withdrawing groups (e.g., 4-Cl in 44 ) enhance anti-T. cruzi activity (IC₅₀ = 0.32 µM) compared to 4-Me (IC₅₀ = 1.02 µM in 45 ) .
- Hydrophobic substituents (e.g., CF₃O in 50 ) improve membrane permeability but may reduce metabolic stability .
- Removal of 3'-OH (ribose modification) decreases activity 2–3×, indicating the hydroxyl's role in target binding .
Q. What strategies mitigate metabolic instability in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Liver microsome assays : Incubate compounds with mouse/human liver S9 fractions (0.5 mg/mL) and NADPH/UGT cofactors. Analyze residual compound via LC-MS. Compound 44 showed 100% stability after 60 min, attributed to steric shielding of the hydrazinyl group .
- CYP/UGT inhibition studies : Co-incubation with selective inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .
How are in vivo efficacy studies designed for lead compounds like 44**?**
- Methodological Answer :
- Mouse models : Swiss Webster mice infected with T. cruzi (10⁴ trypomastigotes) are treated orally with 44 (10 mg/kg, 5 days). Parasitemia reduction is monitored via blood smears .
- Toxicity endpoints : Weight loss, liver enzyme levels (ALT/AST), and histopathology post-treatment .
- PK/PD correlation : Plasma concentration-time profiles (LC-MS/MS) are linked to parasite load reduction .
Q. How to resolve contradictions in SAR data (e.g., unexpected loss of activity with minor substituent changes)?
- Methodological Answer :
- Co-crystallization studies : Determine binding modes with targets (e.g., CDPK1 or Src kinase) .
- Computational modeling : Docking (e.g., AutoDock Vina) predicts steric clashes or hydrogen bond disruptions. For example, replacing 4-Cl with 3-F in 44 disrupts a key halogen bond with Tyr⁹⁷ in CDPK1 .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
